Difucosyllacto-N-neo-hexaose

Glycomics Human Milk Oligosaccharide Structure Analysis Glycan Isomer Differentiation

For isomer-specific HMO research, DF-LNnH provides a defined bivalent Le^x epitope not attainable with 2'-FL or type I analogues. DF-LNnH (CAS 115236-57-2) is a bivalent Lewis X HMO standard validated for glycan arrays, lectin cross-linking, and Bifidobacterium strain differentiation. * Bivalent Le^x epitope for avidity-enhanced binding and crystalline lattice formation. * Secretor-status biomarker for LC-MS/MS isomer quantitation. * Selective substrate for FL transporter-based strain screening. Supplied ≥95% (HPLC); ships on dry ice.

Molecular Formula C52H88N2O39
Molecular Weight 1365.251
CAS No. 115236-57-2
Cat. No. B569769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifucosyllacto-N-neo-hexaose
CAS115236-57-2
Molecular FormulaC52H88N2O39
Molecular Weight1365.251
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O
InChIInChI=1S/C52H88N2O39/c1-12-25(65)33(73)35(75)48(81-12)92-43-28(68)18(7-57)83-50(37(43)77)89-41-20(9-59)85-46(23(31(41)71)53-14(3)61)80-11-22-30(70)45(39(79)52(87-22)88-40(17(64)6-56)27(67)16(63)5-55)91-47-24(54-15(4)62)32(72)42(21(10-60)86-47)90-51-38(78)44(29(69)19(8-58)84-51)93-49-36(76)34(74)26(66)13(2)82-49/h5,12-13,16-52,56-60,63-79H,6-11H2,1-4H3,(H,53,61)(H,54,62)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51-,52-/m0/s1
InChIKeyXOHQYIKZIFWWAG-IHKCOTFKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difucosyllacto-N-neo-hexaose (CAS 115236-57-2) Procurement & Selection Guide


Difucosyllacto-N-neo-hexaose (DF-LNnH; CAS 115236-57-2), molecular formula C52H88N2O39 and molecular weight 1365.25 Da, is a neutral, difucosylated octasaccharide belonging to the human milk oligosaccharide (HMO) family [1]. It is characterized by a lacto-N-neohexaose (type II chain) core carrying two fucose residues linked α1→3 to subterminal N-acetylglucosamine units [1][2]. DF-LNnH is isolated from human milk [3] and is a minor but structurally distinct component within the fucosylated HMO fraction. Its abundance and presence are tightly linked to maternal secretor (FUT2) and Lewis (FUT3) blood group genotypes [2]. Unlike the more abundant simple fucosylated HMOs (e.g., 2′-fucosyllactose), DF-LNnH represents a complex, branched octasaccharide that presents multiple fucosylated epitopes, making it a tool of interest for studying glycan–protein recognition, bifidobacterial catabolism pathways, and mucosal immunomodulation [3][4].

Why Generic Fucosylated HMO Substitution Fails


Fucosylated HMOs are not interchangeable building blocks; the biological activity of an HMO is exquisitely dependent on the precise linkage, anomeric configuration, and branching position of each monosaccharide residue [1]. Difucosyllacto-N-neo-hexaose contains two terminal fucose residues attached via α1→3 linkages to a type II (N-acetyllactosamine) backbone, creating a bivalent Lewis X (Le^x) epitope presentation that is absent from the more common type I chain isomer difucosyllacto-N-hexaose I [2] and from non-fucosylated lacto-N-neohexaose [3]. This specific bivalent display of Le^x determinants confers distinct lectin-binding and cross-linking properties [4] and dictates its utilization by specialized bifidobacterial fucosyllactose transporters that have diversified to recognize specific fucosylated HMO structures [5]. Substituting DF-LNnH with a pool of fucosylated HMOs, 2′-fucosyllactose, or even the positional isomer difucosyllacto-N-hexaose I will not recapitulate the same receptor–ligand interactions, bacterial growth phenotypes, or immune-modulatory readouts. Consequently, for rigorous structure-activity relationship studies, assay standardization, or product claims anchored to a specific HMO entity, chemical identity—including regiochemistry and branching architecture—must be verified and controlled.

Product-Specific Evidence Guide


Structural Identity: Type II Core with Dual α1→3 Fucosylation

Difucosyllacto-N-neo-hexaose possesses a strictly type II (N-acetyllactosamine) core with the repeating unit Galβ1→4GlcNAc, in contrast to the type I chain isomer difucosyllacto-N-hexaose I which carries a Galβ1→3GlcNAc unit [1]. Both fucose residues in DF-LNnH are attached exclusively via α1→3 linkages to subterminal GlcNAc residues, producing two terminal Lewis X determinants, whereas the type I isomer features one α1→2-linked fucose and one α1→3-linked fucose [1]. The non-fucosylated analog lacto-N-neohexaose (LNnH) lacks both fucose residues entirely [2]. Methylation analysis of the isolated DF-LNnH compound confirmed the absence of α1→2, α1→4, and any other fucosyl linkage isomers [1].

Glycomics Human Milk Oligosaccharide Structure Analysis Glycan Isomer Differentiation

Secretor-Status Dependence and Genetic Selection Criterion

DF-LNnH is detected in the milk of secretor-positive (FUT2-active) mothers but is essentially absent from non-secretor milk [1]. The analogous type I chain compound difucosyllacto-N-hexaose I similarly requires a functional secretor gene; however, its concentration profile differs quantitatively from that of DF-LNnH [1]. In a 2024 study of 96 Chinese breastfeeding mother–infant dyads, DF-LNnH (reported as lacto-N-neodifucohexaose II) served as a key variable in principal component analysis-based HMO pattern extraction, with patterns defined by this compound showing statistically significant, differential associations with infant gut Bifidobacterium species [2].

Human Milk Oligosaccharide Profiling Maternal Genetics Secretor Status Biomarker

Bivalent Lewis X Presentation and Lectin Cross-Linking

DF-LNnH, bearing two terminal Lewis X (Le^x) determinants, functions as a bivalent carbohydrate ligand that cross-links the tetrameric fucose-specific isolectin A from Lotus tetragonolobus into a highly ordered two-dimensional lattice [1]. X-ray diffraction of unoriented lectin–DF-LNnH co-crystals yielded defined unit cell dimensions, and electron microscopy revealed a p2 plane group symmetry for the cross-linked lattice [1]. Neither monofucosylated lacto-N-neohexaose (single Le^x epitope) nor the non-fucosylated backbone lacto-N-neohexaose can support analogous lattice formation, as they lack the requisite bivalent Le^x topology [1]. The bivalent nature is confirmed by the 2:1 stoichiometry of fucose residues to core oligosaccharide established in the original structural elucidation [2].

Lectin–Glycan Interaction Structural Biology Tumor-Associated Carbohydrate Antigen

Enzymatic Synthesis Feasibility via Fucosyltransferase

The difucosylated para-lacto-N-neohexaose (DF-para-LNnH) compound, structurally analogous to DF-LNnH, was synthesized enzymatically using a truncated Helicobacter pylori α1→3-fucosyltransferase (Hp3FT) [1]. By adjusting the ratio of GDP-fucose donor to acceptor substrate and controlling the sequential order of glycosyltransferase reactions, both monofucosylated and difucosylated products were obtained, with the difucosylated species formed preferentially at higher donor-to-acceptor ratios [1]. This contrasts with chemical synthesis approaches, which require extensive protecting-group strategies to achieve regioselective difucosylation [2]. The Hp3FT enzyme exhibits strict acceptor specificity for N-acetyllactosamine (LacNAc), which is the repeating unit of the type II chain present in DF-LNnH, whereas it does not fucosylate the type I chain unit lacto-N-biose (Galβ1→3GlcNAc) found in the type I isomer [1].

Enzymatic Synthesis Chemoenzymatic HMO Production Fucosyltransferase Substrate Specificity

Bifidobacterial Utilization Specificity and Transporter Recognition

Phylogenetic analysis of fucosyllactose (FL) transporters across the Bifidobacterium genus revealed that FL solute-binding proteins have diversified into clades with distinct substrate specificities, ranging from simple fucosyllactose trisaccharides to complex fucosylated hexasaccharides [1]. Bifidobacterium catenulatum subsp. kashiwanohense JCM 15439T, which harbors a FL transporter from a clade of previously unknown specificity, uniquely imports and catabolizes complex difucosylated HMOs including lacto-N-difucohexaose II (a positional isomer of DF-LNnH) [1]. The co-occurrence of the FL transporter with strain-specific α-fucosidases targeting Lewis antigen-bearing glycans suggests that the bivalent Le^x-bearing DF-LNnH structure requires a matched transporter–fucosidase gene pair for utilization [1]. Non-fucosylated lacto-N-neohexaose is imported by a different, non-FL transporter system [2].

Bifidobacterium Genomics HMO Catabolism Pathways Prebiotic Specificity

Application Scenarios for Difucosyllacto-N-neo-hexaose


Glycan Microarray Fabrication for Anti-Le^x Antibody Screening

DF-LNnH's structurally defined, bivalent Lewis X epitope presentation makes it an essential capture antigen for constructing glycan microarrays used in screening patient sera for anti-Le^x autoantibodies (e.g., in oncology biomarker discovery) and for profiling the fine specificity of fucose-binding lectins. Unlike monofucosylated Le^x oligosaccharides, DF-LNnH enables surface-immobilized bivalent binding that more closely mimics cell-surface glycocalyx architecture and increases assay avidity [1]. Its secretor-status-dependent expression also makes it a relevant control for studies correlating maternal FUT2 genotype with infant immune outcomes [2].

Standardization of HMO-Specific Bifidobacterium Growth Assays

The demonstration that complex difucosylated hexasaccharides require specialized FL transporter systems for bifidobacterial uptake means that DF-LNnH can serve as a selective substrate for distinguishing Bifidobacterium strains that harbor the cognate transporter–fucosidase gene pair from those that do not [1]. This application is valuable for probiotic strain characterization, for screening infant fecal isolates for HMO-utilization competence, and for quality control of probiotic formulations that claim HMO-metabolizing activity. Substituting DF-LNnH with 2'-fucosyllactose or lacto-N-neohexaose would report on different uptake systems, obscuring the phenotype of interest [1].

Structural Biology of Ordered Lectin–Glycan Lattices

DF-LNnH is a validated bivalent cross-linker for Lotus tetragonolobus isolectin A, forming a highly ordered two-dimensional crystalline lattice amenable to X-ray diffraction and electron microscopy analysis [1]. This property can be exploited as a model system for studying the structural basis of multivalent lectin–carbohydrate interactions, for designing glycomimetic inhibitors of lectin-mediated pathogen adhesion, or for developing carbohydrate-based biomaterials that rely on defined cross-linking stoichiometry. Non-fucosylated or monofucosylated HMO analogs do not support analogous lattice formation under the same conditions [1].

Reference Standard for HMO Profiling in Clinical Cohort Studies

DF-LNnH is a diagnostic secretor-status-dependent HMO whose presence or absence in breast milk can serve as a binary biomarker for maternal FUT2 activity [1]. Its inclusion as a purified reference standard in quantitative LC-MS/MS panels enables absolute quantitation of this specific isomer in milk samples from diverse populations, distinguishing it from co-eluting isomeric species such as difucosyllacto-N-hexaose I [1]. This is critical for epidemiological studies investigating links between individual HMO structures and infant health outcomes, where misidentification of isomers would lead to incorrect genotype–phenotype correlations [2].

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